Ethoxyacetic anhydride

Description

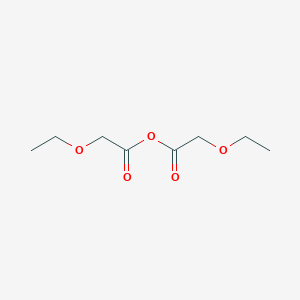

Structure

3D Structure

Propriétés

IUPAC Name |

(2-ethoxyacetyl) 2-ethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-11-5-7(9)13-8(10)6-12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOGYPACUCYJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)OC(=O)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162940 | |

| Record name | Ethoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14521-87-0 | |

| Record name | Acetic acid, 2-ethoxy-, anhydride with 2-ethoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14521-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxyacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014521870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxyacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethoxyacetic Anhydride and Its Chemically Diverse Derivatives

Established and Evolving Synthetic Pathways to Ethoxyacetic Anhydride (B1165640)

Ethoxyacetic anhydride, a key reagent in various chemical syntheses, can be prepared through several established and developing methodologies. These pathways primarily revolve around the use of its precursor, ethoxyacetic acid, which itself can be synthesized through multiple routes.

Condensation Reactions Involving Ethoxyacetic Acid and Acetic Anhydride

The most direct method for the synthesis of ethoxyacetic anhydride involves the condensation of two molecules of ethoxyacetic acid or the reaction of ethoxyacetic acid with acetic anhydride. cymitquimica.comwikipedia.org This reaction typically results in the formation of the anhydride bond with the elimination of a water molecule or acetic acid, respectively. Acetic anhydride is a widely used reagent for this purpose due to its reactivity and ability to drive the reaction forward. wikipedia.org The reaction between ethoxyacetic acid and acetic anhydride is a common method for producing mixed anhydrides as well. wikipedia.org

Table 1: Synthesis of Ethoxyacetic Anhydride via Condensation

| Reactant 1 | Reactant 2 | Product | Key Features |

| Ethoxyacetic Acid | Ethoxyacetic Acid | Ethoxyacetic Anhydride | Dehydration reaction. |

| Ethoxyacetic Acid | Acetic Anhydride | Ethoxyacetic Anhydride | Forms a mixed anhydride initially, which can then be converted to the desired product. wikipedia.org |

Precursor Synthesis of Ethoxyacetic Acid: Advanced Methodologies

The availability of ethoxyacetic acid is crucial for the synthesis of ethoxyacetic anhydride. Several advanced methods have been developed for its efficient production.

A well-established and historically significant method for synthesizing ethoxyacetic acid is the Williamson ether synthesis. orgsyn.orgorgsyn.org This involves the nucleophilic substitution reaction between an alkali salt of chloroacetic acid, such as sodium chloroacetate, and an alkoxide, typically sodium ethoxide. orgsyn.orgorgsyn.orgwikipedia.org The ethoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetic acid backbone.

A detailed procedure involves dissolving sodium metal in absolute ethanol (B145695) to form sodium ethoxide. orgsyn.orgorgsyn.org A solution of chloroacetic acid in absolute ethanol is then slowly added to the sodium ethoxide solution. orgsyn.orgorgsyn.org The mixture is heated to facilitate the reaction, followed by removal of excess alcohol. orgsyn.org The resulting sodium salt of ethoxyacetic acid is then acidified to yield the final product. orgsyn.org Yields for this reaction are reported to be around 74%. orgsyn.org

Table 2: Synthesis of Ethoxyacetic Acid via Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield | Reference |

| Chloroacetic Acid | Sodium Ethoxide | Absolute Ethanol | 74% | orgsyn.org |

| Sodium Chloroacetate | Sodium Ethoxide | Ethanol | - | wikipedia.org |

| Sodium Chloroacetate | Sodium Ethoxide | Ethanol, Triethylbenzylammonium chloride | 76% | chemicalbook.com |

Another important route to ethoxyacetic acid is through the hydrolysis of ethoxyacetonitrile. orgsyn.orgorgsyn.org This method can be carried out under either acidic or basic conditions. google.com In an acidic medium, ethoxyacetonitrile is heated with a strong mineral acid, such as concentrated hydrochloric acid, to hydrolyze the nitrile group to a carboxylic acid. orgsyn.orgorgsyn.org Basic hydrolysis is also an effective method. google.com The synthesis of the precursor, 2-haloethoxyacetonitrile, has been described in the literature. google.com

More modern and catalytic approaches are also being explored for the synthesis of acetic acid and its derivatives, which can be conceptually extended to ethoxyacetic acid. Carbometalation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, represent a powerful tool in organic synthesis. wikipedia.orgbeilstein-journals.org While direct carbometalation for ethoxyacetic acid synthesis is not widely documented, the principles can be applied.

Catalytic carbonylation, a process that introduces a carbonyl group into an organic molecule, is a major industrial method for acetic acid production from methanol. fnpetro.irresearchgate.netgoogle.com This reaction is typically catalyzed by rhodium or iridium complexes. fnpetro.irresearchgate.netresearchgate.net The principles of catalytic carbonylation could potentially be adapted for the synthesis of ethoxyacetic acid from suitable precursors.

Rational Design and Synthesis of Ethoxyacetic Acid Derivatives

The rational design and synthesis of derivatives of ethoxyacetic acid have led to a wide range of compounds with diverse applications. tandfonline.comaminer.orggoogle.comgoogle.com These derivatives often involve modification of the carboxylic acid group or the ethoxy side chain.

For instance, α-bromo-α-ethoxy-acetic acid derivatives have been synthesized as alkylating reagents. tandfonline.com Other examples include dichlorophenyl-, cyanophenyl-, and quinolinyl-substituted α-ethoxyacetic acids, which are synthesized from α-hydroxyarylacetic acids. aminer.org

The synthesis of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) derivatives has also been a focus of research. google.comgoogle.com These compounds can be synthesized through multi-step processes and are used in the creation of specialized resins. google.comgoogle.com The synthesis often involves protecting group strategies, for example, using Fmoc (fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl), or Z (benzyloxycarbonyl) groups for the amino function. google.comgoogle.com Another example is the synthesis of [2-[1-(Fmoc-amino)ethoxy]acetic acid, which starts from diglycolamine and phthalic anhydride. google.com

Furthermore, the rational design of molecules incorporating the ethoxyacetic acid moiety has been explored in the development of bivalent ligands with potential therapeutic applications. nih.gov For example, a derivative, 2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino) ethoxy) acetic acid, has been synthesized as part of a study on opioid agonist and neurokinin-1 antagonist bivalent ligands. nih.gov The design of such molecules is often guided by computational studies to optimize their properties. researchgate.netdrugbank.com

Table 3: Examples of Ethoxyacetic Acid Derivatives and Their Synthetic Precursors

| Derivative | Key Precursor(s) | Synthetic Approach |

| α-Bromo-α-ethoxy-acetic acid derivatives | Ethoxyacetic acid | Bromination |

| Dichlorophenyl-substituted α-ethoxyacetic acids | α-Hydroxyarylacetic acids | Substitution and etherification |

| [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) derivatives | 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Multi-step synthesis involving protection, oxidation, and deprotection |

| [2-[1-(Fmoc-amino)ethoxy]acetic acid | Diglycolamine, Phthalic anhydride | Protection, etherification, deprotection, and Fmoc protection |

| 2-(2-Oxo-2-((1-phenethylpiperidin-4-yl)(phenyl)amino) ethoxy) acetic acid | 1-phenethyl-N-phenylpiperidin-4-amine, appropriate acid anhydride | Acylation |

Functionalization Strategies for Aminoethoxyacetic Acid Derivatives (e.g., AEEA, Fmoc-AEEA, Boc-AEEA, Z-AEEA)

The functionalization of aminoethoxyacetic acid (AEEA), a hydrophilic spacer, is crucial for its application in peptide synthesis, drug design, and materials science. The core strategy involves the protection of the terminal amine to allow for selective reactions. Common protected forms include Fmoc-AEEA (fluorenylmethoxycarbonyl), Boc-AEEA (tert-butyloxycarbonyl), and Z-AEEA (benzyloxycarbonyl). umich.edugoogle.com

A prevalent synthetic route to these derivatives starts from commercially available materials like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. google.com One documented pathway involves converting the chloride to an iodide, followed by treatment with potassium phthalimide (B116566) to introduce a protected nitrogen source. Subsequent oxidation of the alcohol yields the carboxylic acid. The phthalimido group is then removed with hydrazine (B178648) hydrate (B1144303) to give the AEEA core, which can be directly converted to the desired protected derivative. google.com For instance, Fmoc-AEEA can be prepared by reacting AEEA with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). google.comgoogle.com

The synthesis of Boc-AEEA can be achieved by reacting 2-(2-aminoethylamino)ethanol with di-tert-butyldicarbonate (Boc₂O). acs.org Similarly, Z-AEEA is synthesized using a benzyloxycarbonyl protecting group. umich.edu A less common but notable derivative, Alloc-AEEA (allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid), has also been produced, highlighting the versatility of functionalization strategies. umich.edugoogle.com

These functionalized AEEA derivatives serve as key building blocks. For example, Fmoc-AEEA is widely used as a linker in solid-phase peptide synthesis (SPPS) to increase the solubility and flexibility of the resulting peptides. acs.orgox.ac.ukresearchgate.net

Table 1: Key AEEA Derivatives and Their Protecting Groups

| Derivative Name | Full Name | Protecting Group | CAS Number | Molecular Formula |

|---|---|---|---|---|

| AEEA | 2-(2-Aminoethoxy)ethoxy]acetic acid | None | 134978-97-5 (HCl salt) | C₆H₁₃NO₄ |

| Fmoc-AEEA | [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid | 9-Fluorenylmethoxycarbonyl (Fmoc) | 166108-71-0 | C₂₁H₂₃NO₆ |

| Boc-AEEA | [2-[2-(Boc-amino)ethoxy]ethoxy]acetic acid | tert-Butoxycarbonyl (Boc) | 108466-89-3 | C₁₁H₂₁NO₆ |

| Z-AEEA | [2-[2-(Benzyloxycarbonylamino)ethoxy]ethoxy]acetic acid | Benzyloxycarbonyl (Z) | 1260092-43-0 | C₁₄H₁₉NO₆ |

| Alloc-AEEA | Allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid | Allyloxycarbonyl (Alloc) | N/A | C₁₀H₁₇NO₆ |

Amine Protection and Deprotection Protocols

The selection of an amine protecting group is critical as it dictates the conditions for its subsequent removal, enabling orthogonal synthesis strategies where multiple protecting groups can be removed selectively. wikipedia.org

Protection Protocols:

Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically performed by treating the amine (e.g., AEEA) with Boc₂O, often in the presence of a base or under solvent-free conditions catalyzed by iodine or silica-gel-adsorbed perchloric acid. acs.orgmdpi.com The synthesis of Boc-AEEA has been specifically described by reacting 2-(2-aminoethylamino)ethanol with Boc₂O in dry tetrahydrofuran (B95107) (THF). acs.org

Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached using Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). google.comgoogle.com The reaction is often carried out in a basic solution, such as 10% sodium carbonate, to facilitate the reaction with the free amine of the AEEA precursor. google.com

Z Protection: The benzyloxycarbonyl (Z or Cbz) group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. scispace.com This method is applicable for the synthesis of Z-AEEA. umich.edu

Deprotection Protocols:

Boc Deprotection: The Boc group is acid-labile. It is commonly removed under anhydrous acidic conditions, for instance, by treatment with concentrated trifluoroacetic acid (TFA) or a solution of 4M HCl. scispace.comnih.gov The lability is due to the formation of a stable tertiary carbocation upon cleavage. acs.org

Fmoc Deprotection: The Fmoc group is base-labile and is typically removed using a solution of a secondary amine. daneshyari.comacs.org The most common reagent is a 20-30% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). acs.org The deprotection mechanism proceeds via a β-elimination. daneshyari.com This protocol's mildness makes it a cornerstone of modern solid-phase peptide synthesis. nih.gov

Z Deprotection: The Z group is typically removed by catalytic hydrogenation. scispace.com The standard procedure involves using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere. nih.gov

The orthogonality of these groups is fundamental; for example, the acid-labile Boc group and the base-labile Fmoc group can be used in the same molecule to allow for selective deprotection and functionalization at different sites. wikipedia.org

The preparation of halogenated derivatives of ethoxyacetic acid transforms it into a reactive alkylating agent, useful for introducing the ethoxyacetyl moiety into other molecules.

A primary method for creating a highly reactive species is the conversion of ethoxyacetic acid into its acid chloride, ethoxyacetyl chloride. This is achieved by reacting ethoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting ethoxyacetyl chloride is a highly reactive electrophile due to the acyl chloride group, readily reacting with nucleophiles like alcohols and amines to form esters and amides, respectively. This reagent is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Another strategy involves the direct bromination of ethoxyacetyl chloride to yield α-bromo-α-ethoxy-acetyl chloride. This reaction is typically performed with elemental bromine in a solvent like carbon tetrachloride. The resulting α-bromo derivative is a potent alkylating agent that can then be reacted with various alcohols or amines to produce α-bromo-α-ethoxy-acetates and amides.

Furthermore, α-bromo-α-ethoxy-acetic acid derivatives have been synthesized as novel alkylating reagents. These compounds are valuable intermediates for creating enzymatically cleavable esters. The synthesis can proceed by first creating α-ethoxy-acetates from ethoxyacetyl chloride and an alcohol, followed by bromination to yield the target alkylating agent. These halogenated reagents are particularly effective for the alkylation of strong nucleophiles.

Ethoxyacetic acid scaffolds can be combined with unsaturated moieties like olefins and fatty acids to create hybrid molecules with unique properties. These constructs find applications in areas ranging from materials science to drug delivery.

A notable olefinic derivative is allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid (Alloc-AEEA). umich.edugoogle.com The allyl group, which contains a carbon-carbon double bond, serves as a protecting group for the amine. The Alloc group is valuable in complex syntheses because it can be removed under specific, mild conditions (typically using a palladium catalyst), which are orthogonal to the deprotection conditions for many other protecting groups like Boc and Fmoc.

A significant example of a fatty acid-derived construct is the synthesis of AEEA-Oleic Acid (OA) ester-imidazoline. This molecule was synthesized using a Microwave Assisted Organic Synthesis (MAOS) method, which offers a rapid and efficient alternative to conventional heating. The process involves the reaction of aminoethylethanolamine (AEEA) with oleic acid in a 1:2 molar ratio using xylene as a solvent. The reaction, conducted in a microwave reactor at 200°C, proceeds through amidation, cyclization to form the imidazoline (B1206853) ring, and subsequent esterification. This method demonstrates the successful conjugation of a long-chain fatty acid (oleic acid) to an AEEA-derived structure.

Table 2: Microwave Assisted Synthesis of AEEA-OA Ester-Imidazoline

| Parameter | Value |

|---|---|

| Reactants | Aminoethylethanolamine (AEEA), Oleic Acid (OA) |

| Molar Ratio (AEEA:OA) | 1:2 |

| Synthesis Method | Microwave Assisted Organic Synthesis (MAOS) |

| Solvent | Xylene |

| Microwave Power | 800 Watts |

| Temperature | ~200 °C |

| Optimal Reaction Time | 9 minutes |

| Optimum Yield | 87.53% |

In the context of complex peptide synthesis, long-chain fatty acids are attached to AEEA linkers to enhance the pharmacokinetic properties of therapeutic peptides. For instance, a di-AEEA linker (Fmoc-AEEA-AEEA-OH) has been coupled with an octadecanoic acid (stearic acid) derivative during the solid-phase synthesis of polypeptide analogues. This strategy highlights the role of ethoxyacetic constructs in linking hydrophobic fatty acid chains to peptide backbones.

Stereoselective and Asymmetric Synthetic Approaches for Chiral Ethoxyacetic Scaffolds

The development of stereoselective methods for synthesizing chiral α-alkoxy acids is a significant area of organic synthesis, as these motifs are present in many biologically active molecules. While direct asymmetric synthesis of simple, non-aromatic ethoxyacetic acid is not extensively detailed in published literature, general methodologies for creating chiral α-alkoxy acids can be applied.

One powerful strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. For example, pseudoephedrine can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide. The α-proton can then be removed by a base to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. Subsequent cleavage of the amide bond removes the auxiliary and yields the chiral product. Camphorsultam is another effective chiral auxiliary used for stereoselective alkylations and other transformations. acs.org

Catalytic asymmetric synthesis provides a more atom-economical approach. Methodologies applicable to the synthesis of chiral α-alkoxy acids include:

Dirhodium(II)-catalyzed C-H insertion: This method can be used to create chiral β-hydroxy acids from α-alkoxydiazoketones. The stereoselectivity of the C-H insertion step controls the final configuration of the product.

Organocatalytic epoxidation/ring-opening: An enantioselective one-pot synthesis for α-alkoxy esters has been developed involving an asymmetric epoxidation of an α,β-unsaturated nitrile, followed by a domino ring-opening esterification (DROE) with an alcohol. This process, catalyzed by a chiral epi-quinine-derived urea, can produce α-alkoxy esters with high enantioselectivity.

Nucleophilic Substitution: Highly stereoselective C-O bond formation has been achieved through the silver-catalyzed substitution of α-bromo arylacetates with alcohols. This method allows for the creation of chiral α-alkoxy aryl acetates.

While these methods are well-established for various α-alkoxy acids, their specific application for the enantioselective synthesis of simple chiral ethoxyacetic acid scaffolds remains a specialized area requiring further investigation.

Solid-Phase and Solution-Phase Synthetic Platforms

Ethoxyacetic acid derivatives, particularly the amine-protected versions like Fmoc-AEEA and Boc-AEEA, are versatile tools utilized in both solid-phase and solution-phase synthesis platforms. umich.edugoogle.com

Solid-Phase Synthesis (SPS): In solid-phase synthesis, molecules are built step-by-step on an insoluble polymer support or resin. This technique is the cornerstone of modern peptide synthesis (SPPS). Fmoc-AEEA is extensively used in SPPS as a hydrophilic linker or spacer. acs.org Its incorporation into a peptide sequence can enhance the solubility of the final product, which is particularly useful for long or hydrophobic peptides. acs.org

A key application is the development of "designer resins." AEEA derivatives have been used to create high-load polystyrene-polyethylene glycol-like (PPL) resins. umich.edugoogle.com These resins are synthesized by coupling Fmoc-AEEA to an aminomethylated polystyrene (AMS) resin under standard solid-phase conditions. google.comgoogle.com By varying the amount of AEEA coupled, the properties of the resin, such as swelling characteristics in different solvents, can be finely tuned. umich.edu This platform has wide-ranging applications in the solid-phase synthesis of peptides and small organic molecules for drug discovery. google.com The use of di-AEEA linkers (Fmoc-AEEA-AEEA-OH) in the automated solid-phase synthesis of complex therapeutic peptide derivatives further illustrates the importance of these platforms.

Solution-Phase Synthesis: Solution-phase synthesis, where all reactants are dissolved in a solvent, remains a fundamental approach, especially for the initial preparation of the building blocks themselves and for large-scale production. The various synthetic schemes for producing Fmoc-AEEA, Boc-AEEA, and Z-AEEA are primarily conducted in the solution phase. umich.edugoogle.comacs.org

For example, a cost-efficient, solution-phase synthesis of AEEA derivatives was developed to avoid the need for isolating and purifying intermediates, making the process more suitable for large-scale production. umich.edugoogle.com Furthermore, the synthesis of other derivatives, such as the conjugation of ethoxyacetic acid with oleic acid, has been effectively performed using solution-based microwave-assisted methods. These solution-phase methods provide the necessary quantities of the functionalized ethoxyacetic building blocks that are subsequently used in solid-phase applications.

Chemical Reactivity and Mechanistic Investigations of Ethoxyacetic Anhydride

Electrophilic Reactivity of the Anhydride (B1165640) Moiety

The reactivity of acid anhydrides is attributed to the two carbonyl groups linked by an oxygen atom. This arrangement makes the carbonyl carbons highly susceptible to attack by nucleophiles. libretexts.org Although less reactive than acid chlorides, anhydrides are more reactive than esters and amides and are frequently used in synthesis. vanderbilt.edu The general mechanism for nucleophilic acyl substitution involves two main stages: the addition of the nucleophile to a carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl double bond and expel a leaving group. vanderbilt.edumasterorganicchemistry.com In the case of an anhydride, the leaving group is a carboxylate anion. libretexts.orgyoutube.com

Nucleophilic Acylation Reactions (e.g., Esterification, Amidation)

Nucleophilic acylation is a cornerstone of the reactivity of ethoxyacetic anhydride, enabling the formation of esters and amides. These reactions proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Esterification (Alcoholysis) : Ethoxyacetic anhydride reacts with alcohols to yield an ethoxyacetate ester and an ethoxyacetic acid byproduct. libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic carbonyl carbons of the anhydride. libretexts.org This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of ethoxyacetic acid (as its carboxylate) and forming the ester. libretexts.orglibretexts.org The reaction is often conducted in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid byproduct. libretexts.org

Amidation (Aminolysis) : The reaction with ammonia (B1221849) or primary and secondary amines produces N-substituted ethoxyacetamides. vanderbilt.eduyoutube.com Similar to esterification, the mechanism involves the nucleophilic attack of the amine's nitrogen atom on a carbonyl carbon. youtube.comyoutube.com This is followed by the formation of a tetrahedral intermediate which then collapses, expelling the ethoxyacetate leaving group. youtube.com Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the ethoxyacetic acid formed during the reaction, preventing the protonation of the reactant amine. libretexts.org

| Reaction Type | Nucleophile | Product | Byproduct |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ethoxyacetate Ester | Ethoxyacetic Acid |

| Amidation | Amine (R'-NH2) | Ethoxyacetamide | Ethoxyacetate Salt |

Ring-Opening Mechanisms and Carboxylate Formation

The term "ring-opening" in the context of a non-cyclic anhydride like ethoxyacetic anhydride refers to the cleavage of the anhydride bond during a nucleophilic acyl substitution reaction. The process does not involve the opening of a cyclic structure but rather the breaking of a C-O-C bond within the anhydride moiety.

The mechanism is fundamentally the addition-elimination pathway common to acyl substitutions. masterorganicchemistry.com

Nucleophilic Addition : A nucleophile attacks one of the two electrophilic carbonyl carbons. youtube.com

Tetrahedral Intermediate Formation : The pi bond of the carbonyl breaks, and its electrons move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org

Elimination and Carboxylate Formation : The tetrahedral intermediate is transient. It collapses by reforming the carbonyl double bond, which concurrently leads to the cleavage of the bond between the carbonyl carbon and the bridging oxygen. youtube.com This results in the expulsion of an ethoxyacetate ion, a stable carboxylate leaving group. libretexts.orgmasterorganicchemistry.com The stability of the resulting carboxylate anion makes it a good leaving group, driving the reaction forward.

Decomposition and Degradation Pathways of Ethoxyacetic Acid

While the anhydride is reactive towards nucleophiles, its corresponding carboxylic acid, ethoxyacetic acid, can undergo decomposition through different pathways. Theoretical and computational studies have been instrumental in elucidating these complex reaction mechanisms.

Theoretical and Computational Characterization of Reaction Mechanisms

Ab initio calculations have been used to study the decomposition of alkoxyacetic acids, including ethoxyacetic acid. acs.org These studies have characterized several molecular mechanisms for decomposition, involving stepwise processes, elimination reactions, and concerted fragmentations. acs.org

Formation of Alpha-Lactone Intermediates

One of the predicted stepwise decomposition pathways for ethoxyacetic acid involves the formation of an α-lactone (alpha-acetolactone) intermediate. acs.org This mechanism is initiated by an intramolecular nucleophilic attack. Two possibilities have been characterized:

Mechanism A : The carbonylic oxygen attacks the α-carbon, leading to the formation of the corresponding alcohol (ethanol) and the α-lactone intermediate. acs.org

Mechanism B : The hydroxylic oxygen attacks the α-carbon, also resulting in the formation of the α-lactone. acs.org

Following its formation, the strained α-lactone intermediate undergoes a subsequent ring-opening process, ultimately yielding formaldehyde (B43269) and carbon monoxide. acs.org Energetically, the decomposition pathway proceeding through Mechanism A is considered the most favorable. acs.org

Elimination Processes and Alkene Formation

For ethoxyacetic acid, additional reactive channels involving elimination reactions are possible. acs.org These processes, which are a form of dehydration, lead to the formation of an alkene. openstax.orglibretexts.org

Mechanisms C and D : These pathways are elimination processes that produce ethylene (B1197577) and glycolic acid. acs.org The reaction occurs via the transfer of a β-hydrogen atom (from the terminal methyl group of the ethoxy moiety) to either the hydroxylic oxygen (Mechanism C) or the alkoxylic oxygen (Mechanism D). acs.org The glycolic acid formed in this initial step can then undergo further decomposition. acs.org

Mechanism E : This pathway is a concerted one-step fragmentation process. It involves the simultaneous formation of ethylene, formaldehyde, water, and carbon monoxide. acs.org

| Mechanism | Type | Key Intermediate(s) | Final Products |

|---|---|---|---|

| Mechanism A/B | Stepwise | α-Lactone | Formaldehyde, Carbon Monoxide, Ethanol (B145695) |

| Mechanism C/D | Elimination | Glycolic Acid | Ethylene, Glycolic Acid (and its decomposition products) |

| Mechanism E | Concerted Fragmentation | None | Ethylene, Formaldehyde, Water, Carbon Monoxide |

Fragmentation Reactions

The study of fragmentation reactions, primarily through mass spectrometry, provides critical insights into the structure and stability of molecules. For ethoxyacetic anhydride, while specific literature is not abundant, the fragmentation patterns can be predicted based on the established principles for similar structures like other acid anhydrides and ethers. The molecule contains several reactive sites prone to cleavage upon ionization, including the anhydride linkage, the ether linkage, and carbon-carbon bonds.

Key fragmentation pathways for ethoxyacetic anhydride are expected to include:

Cleavage of the Anhydride Bond: The C-O-C bond in the anhydride group is a likely point of initial fragmentation. This can lead to the formation of an ethoxyacetyl radical and an ethoxyacetate cation, or vice versa.

α-Cleavage: Cleavage of the bond adjacent (alpha) to the ether oxygen is a common pathway for ethers. This would involve the breaking of the C-C bond between the ether oxygen and the carbonyl group, or the O-C bond of the ethoxy group.

McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group, a McLafferty rearrangement can occur. In ethoxyacetic anhydride, this would involve the transfer of a hydrogen atom from the ethyl group to one of the carbonyl oxygens, followed by the elimination of a neutral molecule like ethylene.

Loss of Small Molecules: Elimination of stable neutral molecules such as carbon monoxide (CO), carbon dioxide (CO2), or ketene (B1206846) derivatives is also a probable fragmentation route.

The fragmentation of ethanoic anhydride often proceeds through a nucleophilic addition-elimination mechanism in chemical reactions, which can inform the bond-breaking tendencies observed in mass spectrometry. In this mechanism, the carbonyl carbons are electron-deficient and susceptible to attack, leading to an unstable intermediate that subsequently breaks apart. This inherent reactivity of the anhydride group dictates its fragmentation behavior under electron impact.

Solvent and Environmental Effects on Decomposition Kinetics

The decomposition of ethoxyacetic anhydride, much like simpler anhydrides such as acetic anhydride, is significantly influenced by the surrounding solvent and environmental conditions. The primary decomposition pathways are thermal degradation and hydrolysis.

Thermal Decomposition: In the gaseous phase, acetic anhydride undergoes unimolecular decomposition at elevated temperatures to yield ketene and acetic acid. This reaction proceeds through a concerted mechanism involving a six-membered ring transition state. It is anticipated that ethoxyacetic anhydride would follow a similar pathway, decomposing to yield ethoxyketene and ethoxyacetic acid. The rate of this decomposition is highly dependent on temperature, following the Arrhenius equation.

Hydrolysis: In the presence of water, ethoxyacetic anhydride will hydrolyze to form two molecules of ethoxyacetic acid. The kinetics of this reaction are profoundly affected by the solvent system. The use of co-solvents, such as acetone (B3395972) in water, can alter the reaction rate by orders of magnitude. This is due to changes in the interactions between the solvent, the anhydride, and the transition state.

The effect of the solvent on reaction kinetics can be correlated with various solvent properties, such as polarity and proticity. Polar solvents can stabilize the charged intermediates and transition states involved in hydrolysis, thereby accelerating the reaction. However, the relationship is not always straightforward, as specific solvent-solute interactions can also play a crucial role. For instance, studies on acetic anhydride have shown that while strong acids can catalyze hydrolysis, the presence of certain salts can inhibit the reaction.

Table 1: Predicted Solvent Effects on the Hydrolysis Rate of Ethoxyacetic Anhydride

| Solvent Type | Predicted Effect on Rate | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | Slow | Low stabilization of polar transition state. |

| Polar Aprotic (e.g., Acetone) | Moderate | Solvates reactants and intermediates, influencing rate. |

| Polar Protic (e.g., Water, Ethanol) | Fast | Participates directly in the reaction (solvolysis) and stabilizes the transition state through hydrogen bonding. |

Kinetic and Mechanistic Studies of Ethoxyacetic Derivative Transformations

Oxidation Reaction Kinetics of Ethoxyacetic Acid Derivatives

The oxidation of carboxylic acids and their derivatives, such as ethoxyacetic acid, is a fundamental chemical transformation. The kinetics and mechanism of these reactions are highly dependent on the oxidant used, the substrate structure, and the reaction conditions. Studies on analogous compounds like phenylacetic acid, mandelic acid, and ethyl acetoacetate (B1235776) provide a framework for understanding the oxidation of ethoxyacetic acid derivatives.

The oxidation can proceed via different mechanisms. For instance, with strong oxidizing agents like potassium permanganate (B83412) in an acidic medium, the reaction with phenylacetic acid is first order with respect to the oxidant and the acid concentration, but zero order in the substrate. This suggests that the initial slow step involves the formation of the oxidizing species, followed by a rapid reaction with the substrate. In contrast, the oxidation of DL-mandelic acid under similar conditions is zero order in the substrate, indicating a different mechanistic pathway, possibly involving the formation of an intermediate ester with the oxidant.

The presence of the ethoxy group in ethoxyacetic acid derivatives would influence the reaction kinetics through both inductive and steric effects. The electron-donating nature of the ether oxygen could affect the stability of intermediates and transition states. A probable mechanism for the oxidation of ethoxyacetic acid would involve an initial attack on the carboxylic acid moiety or the α-carbon, potentially leading to oxidative decarboxylation to produce carbon dioxide and ethoxyacetaldehyde, which could be further oxidized.

Table 2: Comparative Kinetic Data for Oxidation of Acetic Acid Derivatives

| Substrate | Oxidant | Order (Substrate) | Order (Oxidant) | Relative Rate |

|---|---|---|---|---|

| Phenylacetic Acid | KMnO₄/H⁺ | 0 | 1 | Slow |

| DL-Mandelic Acid | KMnO₄/H⁺ | 0 | 1 | Fast |

| Ethyl Acetoacetate | Cr(VI)/H₂SO₄ | 1 | 1 | Moderate |

The data indicates that the presence of a hydroxyl group on the α-carbon (as in mandelic acid) significantly accelerates the oxidation compared to a phenyl group (phenylacetic acid). researchgate.net This is attributed to the hydroxyl group facilitating a simultaneous oxidation and decarboxylation process. researchgate.net

Catalytic Decarbonylation Processes Involving Ethoxyacetic Systems

Catalytic decarbonylation is a process where a carbonyl group is removed from a molecule, typically with the release of carbon monoxide (CO). For carboxylic acids and their derivatives like anhydrides, this transformation is often mediated by transition-metal catalysts, such as those based on palladium, rhodium, or nickel. rsc.orgresearchgate.netrsc.org This process provides a valuable route to olefins from readily available carboxylic acids. researchgate.netnsf.gov

While specific studies on ethoxyacetic anhydride are limited, the general mechanism for transition-metal-catalyzed decarbonylation of acid anhydrides is well-established. acs.org The process typically involves the following key steps:

Oxidative Addition: The active metal catalyst (e.g., Pd(0)) undergoes oxidative addition into the C-O bond of the anhydride. rsc.org

Decarbonylation: The resulting acyl-metal complex eliminates a molecule of carbon monoxide to form an alkyl-metal species. rsc.org

β-Hydride Elimination: A hydrogen atom from the carbon beta to the metal center is transferred to the metal, forming a metal-hydride complex and releasing an olefin. researchgate.net

Reductive Elimination: The catalyst is regenerated, often with the formation of an acid molecule from the anhydride's leaving group. researchgate.net

For ethoxyacetic anhydride, this process would be expected to yield products derived from the ethoxyacetyl group. However, because the α-carbon lacks a hydrogen atom, the standard β-hydride elimination pathway is blocked. Alternative pathways, such as reductive elimination or reaction with other species in the mixture, would need to be considered. The efficiency and outcome of the reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Solid-State Reaction Mechanisms of Ethoxyacetic Acid Complexes

Solid-state reactions occur between reactants in their solid forms, without the use of a solvent. The mechanisms of these reactions are fundamentally different from solution-phase reactions and are governed by factors such as crystal packing, molecular mobility, and the diffusion of reactants through the crystal lattice. nsf.gov Reactions in the solid state can only occur at the interface between reactants. nsf.gov

For complexes of ethoxyacetic acid, such as metal ethoxyacetates, solid-state reactions could be initiated by heat (thermochromism), light (photochromism), or mechanical stress. Potential reaction mechanisms include:

Decomposition: Upon heating, a metal ethoxyacetate complex might decompose, losing ligands such as water or undergoing decarboxylation. The reaction rate would be controlled by the nucleation of the new product phase and its subsequent growth. nsf.gov

Polymerization: If the ethoxyacetate ligands are arranged appropriately within the crystal lattice (a topochemical arrangement), solid-state polymerization could occur, linking the monomer units with minimal atomic or molecular movement.

Ligand Exchange: In a mixture of solid complexes, a ligand exchange reaction could occur, driven by the formation of a more thermodynamically stable product. This process is typically very slow as it relies on the diffusion of molecules or ions through the solid phases. nsf.gov

The study of solid-state reactions often involves techniques like X-ray diffraction, microscopy, and thermal analysis to monitor the structural and chemical changes occurring within the solid material. The Wagner mechanism, which describes reactions at phase boundaries limited by diffusion, is a key model for understanding the kinetics of many solid-solid reactions.

Table 3: Potential Solid-State Reaction Types for Ethoxyacetic Acid Complexes

| Reaction Type | Description | Controlling Factors |

|---|---|---|

| Thermal Decomposition | Breakdown of the complex upon heating. | Crystal lattice energy, temperature, atmosphere. |

| Solid-State Polymerization | Formation of a polymer from monomeric units in the crystal. | Crystal packing, molecular orientation (topochemistry). |

| Phase Boundary Reaction | Reaction occurring at the interface between two solid phases. | Diffusion rates of reactants, surface area. |

| Photochemical Reaction | Reaction initiated by the absorption of light. | Wavelength of light, quantum yield, crystal structure. |

Applications of Ethoxyacetic Anhydride and Its Derivatives in Advanced Organic Synthesis

Reagent in Targeted Esterification and Amidation for Complex Molecule Synthesis

Ethoxyacetic anhydride (B1165640) is recognized for its utility as a reagent in esterification and acylation reactions, making it a valuable tool in the synthesis of complex organic molecules. cymitquimica.com The anhydride functional group is highly reactive towards nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. libretexts.orgyoutube.com This reactivity is fundamental to its application in constructing larger, more intricate molecular architectures.

The general mechanism of these reactions involves the nucleophilic attack of the alcohol or amine on one of the carbonyl carbons of the anhydride. This is followed by the departure of an ethoxyacetate group, resulting in the formation of the desired ester or amide and ethoxyacetic acid as a byproduct. The reaction can often be carried out under mild conditions, which is a significant advantage when dealing with sensitive functional groups present in complex molecules.

While specific examples detailing the use of ethoxyacetic anhydride in the synthesis of highly complex natural products are not extensively documented in readily available literature, its analogous counterparts, such as acetic anhydride, are widely employed in the acetylation of complex molecules, including the synthesis of pharmaceuticals like aspirin (B1665792) and heroin. sanudotrade.comcelanese.com The principles of these reactions are directly transferable to ethoxyacetic anhydride, which would introduce an ethoxyacetyl group instead of an acetyl group. The choice of ethoxyacetic anhydride over other anhydrides can be strategic, potentially influencing the solubility, crystallinity, or biological activity of the final product due to the presence of the flexible ether linkage.

The table below summarizes the key transformations facilitated by ethoxyacetic anhydride in the context of complex molecule synthesis.

| Reaction Type | Nucleophile | Product | Key Features |

| Esterification | Alcohol (R-OH) | Ethoxyacetyl Ester (R-O-C(O)CH₂OCH₂CH₃) | Mild reaction conditions, good yields. |

| Amidation | Amine (R-NH₂) | Ethoxyacetyl Amide (R-NH-C(O)CH₂OCH₂CH₃) | Efficient formation of amide bonds. |

Building Block in Pharmaceutical and Agrochemical Synthesis Research

The structural motif of ethoxyacetic acid, which is incorporated into molecules via ethoxyacetic anhydride, is of interest in the design of new pharmaceutical and agrochemical compounds. Cyclic anhydrides, in general, are crucial building blocks in these industries. nih.govpenpet.com

In the pharmaceutical industry, the development of high-purity chemical intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs). vandemark.comevonik.com Ethoxyacetic anhydride can be used to introduce the ethoxyacetyl group into a molecule, which can serve as a key structural element or a modifiable handle in a pharmaceutical intermediate. The ether and ester/amide functionalities can influence the pharmacokinetic properties of a drug, such as its solubility, membrane permeability, and metabolic stability.

While direct examples of marketed drugs containing the core ethoxyacetic anhydride structure are not prominent, the principles of lead compound optimization often involve the exploration of various structural modifications to enhance efficacy and reduce toxicity. nih.gov The introduction of an ethoxyacetyl group using ethoxyacetic anhydride could be a strategy employed in the early stages of drug discovery to probe the structure-activity relationship (SAR) of a new chemical entity. For instance, in the synthesis of phenylthiazole acids as potential PPARγ agonists, various anhydrides were used to modify a core structure, leading to compounds with varying biological activities. dovepress.com This highlights the general approach where a reagent like ethoxyacetic anhydride could be utilized.

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. ku.edunih.govmdpi.comresearchgate.net This process often involves creating molecules that mimic the transition state of an enzymatic reaction or that bind tightly to the enzyme's active site. researchgate.net The structural features of ethoxyacetic anhydride derivatives can be incorporated into inhibitor designs to achieve specific interactions with the target enzyme.

The ether linkage in the ethoxyacetyl group can provide conformational flexibility, allowing the inhibitor to adopt an optimal binding conformation within the enzyme's active site. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, a common feature in many enzyme-inhibitor interactions. While specific, high-profile examples of enzyme inhibitors derived directly from ethoxyacetic anhydride are not readily found in the literature, the synthetic utility of anhydrides in creating diverse chemical libraries for screening against biological targets is a well-established practice.

Strategic Role in Bioconjugation and Peptide Synthesis

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. edgccjournal.orgmt.com This technique is widely used to enhance the properties of therapeutic proteins and peptides. Ethoxyacetic anhydride and its derivatives can play a role in this field, particularly in the context of peptide synthesis and modification.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides on a solid support. bachem.comwpmucdn.comdu.ac.inrsc.orguchicago.edu In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin. While not a standard reagent, derivatives of ethoxyacetic acid can be used in SPPS. For example, Fmoc-protected aminoethoxy-ethoxy acetic acid (Fmoc-AEEA-OH) is used as a spacer to link molecules to the solid support or to introduce a flexible linker within a peptide sequence. biosearchtech.commicrodetection.cngoogle.com The anhydride form could potentially be used for capping unreacted amino groups on the growing peptide chain during synthesis, a step typically performed with acetic anhydride. saspublishers.com

The principles of SPPS have been extended to solid-phase organic synthesis (SPOS), where a wide variety of organic molecules are synthesized on a solid support. The use of ethoxyacetic anhydride in SPOS would allow for the introduction of the ethoxyacetyl group onto a resin-bound molecule, which could then be further elaborated.

Peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. nih.govumich.edu PNAs have shown great promise in diagnostics and as potential therapeutic agents. The conjugation of oligoethers, such as polyethylene (B3416737) glycol (PEG), to PNAs can improve their solubility, cellular uptake, and pharmacokinetic properties.

A derivative of ethoxyacetic acid, 2-(2-(2-(benzoyloxy)ethoxy)ethoxy)acetic acid, has been successfully used as a building block in a post-PNA assembly coupling procedure. nih.gov This allowed for the multiple attachments of 2-(2-(2-hydroxyethoxy)ethoxy)acetyl groups to a PNA sequence. This demonstrates the utility of ethoxyacetic acid derivatives in creating PNA-oligoether conjugates with tailored properties.

The table below provides an overview of the applications of ethoxyacetic anhydride and its derivatives in bioconjugation and peptide synthesis.

| Application Area | Specific Use | Compound Derivative | Purpose |

| SPPS/SPOS | Linker/Spacer | Fmoc-AEEA-OH | Introduce flexibility, connect to solid support |

| PNA Synthesis | Oligoether Conjugation | 2-(2-(2-(benzoyloxy)ethoxy)ethoxy)acetic acid | Improve solubility and pharmacokinetic properties of PNA |

PEG-like Spacer Design for Macromolecular Architectures

Ethoxyacetic acid and its derivatives have emerged as valuable building blocks in the design of polyethylene glycol (PEG)-like spacers for the construction of complex macromolecular architectures. These spacers mimic the desirable properties of PEG, such as hydrophilicity, flexibility, and biocompatibility, while allowing for precise control over the length and functionality of the linker.

One notable application involves the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a compound that incorporates ethoxyacetic acid principles to create defined PEG-like structures. google.com A facile and cost-efficient method for producing suitably protected AEEA derivatives has been developed for use in both solid-phase and solution-phase synthesis. google.com These derivatives, such as allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid (Alloc-AEEA), serve as monomers for the creation of polystyrene-polyethylene-glycol-like (PPL) resins. google.com

The use of these ethoxyacetic acid-based building blocks allows for the synthesis of "designer resins" where the PEG-like content can be systematically varied. google.com This tunability enables the optimization of the physicochemical properties of the resulting macromolecular structures, such as their swelling characteristics in a range of solvents from hydrophobic toluene (B28343) to hydrophilic water. google.com The ability to control the spacer length and composition is crucial for applications in solid-phase peptide and organic synthesis, where the properties of the resin support can significantly impact reaction efficiency. google.com

The hydrophilic and flexible nature of these PEG-like chains, constructed from ethoxyacetic acid-related monomers, is instrumental in various biotechnological applications. PEG-like spacers are utilized to enhance the aqueous solubility of molecules, a critical factor in the design of prodrugs and for improving the properties of fluorescent biotins. google.com

Utility as Alkylating Reagents and Precursors for Cleavable Esters

Ethoxyacetic anhydride is a reactive compound that serves as a precursor to various derivatives utilized as alkylating reagents and in the formation of cleavable esters. The reactivity of ethoxyacetic anhydride is characteristic of acid anhydrides, which are susceptible to nucleophilic acyl substitution. saskoer.calibretexts.org

As an electrophile, the carbonyl carbons of ethoxyacetic anhydride can be attacked by a range of nucleophiles, including water, alcohols, and amines. saskoer.cayoutube.comyoutube.comyoutube.com These reactions proceed through a nucleophilic addition-elimination mechanism, resulting in the formation of a tetrahedral intermediate that subsequently collapses to yield the acylated product and a carboxylate leaving group. saskoer.calibretexts.org

The reaction of ethoxyacetic anhydride with various nucleophiles can be summarized as follows:

| Nucleophile | Product | Byproduct |

| Water (H₂O) | Ethoxyacetic acid | Ethoxyacetic acid |

| Alcohol (R'OH) | Ethyl ethoxyacetate | Ethoxyacetic acid |

| Ammonia (B1221849) (NH₃) | Ethoxyacetamide | Ethoxyacetic acid |

| Primary Amine (R'NH₂) | N-Substituted ethoxyacetamide | Ethoxyacetic acid |

| Secondary Amine (R'₂NH) | N,N-Disubstituted ethoxyacetamide | Ethoxyacetic acid |

This table is based on the general reactivity of acid anhydrides.

While ethoxyacetic anhydride itself can be used for acylation, its derivatives, particularly α-halo-α-ethoxyacetic acids, have been specifically developed as potent alkylating agents. These compounds are synthesized from ethoxyacetyl chloride, a close relative of the anhydride. The presence of an α-halogen and an α-ethoxy group enhances the electrophilicity of the carbonyl carbon, making these molecules effective for alkylating nucleophiles.

Furthermore, these α-bromo-α-ethoxy-acetic acid derivatives are valuable intermediates for the synthesis of enzymatically cleavable esters. The resulting alkoxycarbonyl ethoxymethyl esters of carboxylic acids represent a class of hemi-acetal esters. These esters are of significant interest as they can function as carboxyl-protective groups in organic synthesis that can be removed under specific enzymatic conditions.

Advanced Material Science and Polymer Chemistry Applications of Ethoxyacetic Derivatives

Engineering of Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern medicine, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. Ethoxyacetic acid derivatives are being explored for their potential in creating advanced drug delivery vehicles.

Formulation of Functionalized Liposomes and Vesicular Systems

Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, are well-established drug carriers. Their surfaces can be modified to improve their stability, circulation time, and targeting capabilities. This surface modification, or functionalization, often involves the attachment of hydrophilic polymers.

While direct evidence of ethoxyacetic anhydride's use in functionalizing liposomes is not prevalent in the reviewed literature, the principles of liposome (B1194612) surface modification provide a context for its potential application. The introduction of polyethylene (B3416737) glycol (PEG) to a lipid anchor was an early innovative strategy to increase circulation time and delay clearance of liposomes nih.gov. Advanced liposomes can be created by ligating their surfaces with various molecules, including small molecules, vitamins, carbohydrates, and peptides, to enhance solubility, stability, and specific drug targeting nih.gov. The functionalization of liposomes with hydrophilic polymers can influence their interaction with cells, such as macrophages, independent of the protein corona that forms around nanoparticles in biological fluids.

Design of Membranes and Studies on Membrane Fluidity and Permeability

The fluidity and permeability of cell membranes are critical for cellular function and are important considerations in drug delivery. The composition of lipid bilayers significantly affects these properties. Studies have shown that the inclusion of fatty acids in lipid membranes can alter their transition temperature and fluidity nih.gov.

Currently, there is a lack of specific studies detailing the use of ethoxyacetic anhydride (B1165640) in the design of artificial membranes for studying fluidity and permeability. However, research in this area often involves investigating how different molecules, such as acetic acid, permeate lipid bilayers nih.govnih.gov. The permeability of acetic acid has been shown to conform to the free-surface-area theory in both gel and liquid-crystalline lipid bilayers nih.govnih.gov. Understanding how molecules interact with and traverse lipid membranes is fundamental to designing effective drug delivery systems that can cross biological barriers.

Fabrication of Polyethylene Glycol-like (PPL) Resins

Polyethylene glycol (PEG) is a polymer widely used in biomedical applications due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs. Polyethylene Glycol-like (PPL) resins are materials that mimic the properties of PEG. Derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), which are structurally related to ethoxyacetic acid, have been successfully used in the synthesis of high-load polystyrene-polyethylene glycol-like (PPL) resins researchgate.net.

These "designer resins" offer the advantage of having easily optimizable properties. The synthesis allows for the variation of the PEG-like content to fine-tune the physicochemical characteristics versus the loading capacity of the resin researchgate.net. The process can involve standard solid-phase synthesis conditions, using fluorenylmethoxy carbonyl-(aminoethoxy)ethyl acetic acid (Fmoc-AEEA) and an aminomethylated polystyrene (AMS) resin researchgate.net. Research has shown that an optimal PEG content of approximately 40-50% is necessary for good swelling characteristics in various solvents researchgate.net.

Table 1: Properties of PPL Resins Synthesized with AEEA Derivatives

| Property | Description | Reference |

| Monomer | [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) derivatives | researchgate.net |

| Support Resin | Aminomethylated polystyrene (AMS) | researchgate.net |

| Synthesis Method | Standard solid-phase synthesis | researchgate.net |

| Key Feature | Tunable PEG-like content | researchgate.net |

| Optimal PEG Content | ~40-50% for good swelling | researchgate.net |

| Application | Solid-phase peptide and organic synthesis | researchgate.net |

Development of Novel Polymeric Materials and Coatings

The versatility of ethoxyacetic derivatives extends to the development of new polymers and high-performance coatings, where they can impart desirable properties such as improved adhesion, stability, and processability.

Application in High-Performance Coatings and Adhesives

Anhydrides are a significant class of curing agents for epoxy resins, known for imparting high thermal and chemical resistance to the resulting coatings polymerinnovationblog.com. The curing reaction involving anhydrides and epoxy resins is complex and can be influenced by various factors, including the presence of catalysts and the reaction temperature. While the general use of anhydrides in epoxy formulations is well-documented, specific applications of ethoxyacetic anhydride in high-performance coatings and adhesives are not extensively reported in the current literature.

However, the principles of epoxy-anhydride curing systems provide a framework for its potential use. Anhydride curing agents react with both the epoxide groups and hydroxyl groups present in the epoxy resin, leading to a highly crosslinked network azom.com. This high crosslink density is responsible for the excellent performance of these materials in demanding applications. Esters of other organic acids, such as 2-ethylhexanoic acid, are used as modifiers and stabilizers in various coating systems zsmaterials-sales.com.

Role in Ceramic-Filled Ink Formulations for Additive Manufacturing

Additive manufacturing, or 3D printing, of ceramics is a rapidly advancing field that requires specialized ink formulations. A derivative of ethoxyacetic acid, 2-[2-(2-methoxyethoxy)ethoxy] acetic acid, has been successfully used as a dispersant in the formulation of ceramic-filled inks for 3D inkjet printing mdpi.comresearchgate.netnih.gov.

In this application, the ethoxyacetic acid derivative is used to physically coat ceramic particles, such as pyrogenic alumina (B75360). This coating results in a low-viscosity dispersion with a ceramic content of up to 2 vol%, which exhibits Newtonian behavior and has a surface tension within the limits required for inkjet printing mdpi.com. The stability of these inks allows for the successful printing of test specimens. The use of such dispersants is crucial for preventing the agglomeration of ceramic particles, which can clog the printer nozzles and adversely affect the quality of the printed object.

Table 2: Composition and Properties of a Ceramic-Filled Ink Formulation

| Component | Function | Reference |

| Ceramic Filler | Pyrogenic alumina particles | mdpi.com |

| Dispersant | 2-[2-(2-methoxyethoxy)ethoxy] acetic acid | mdpi.comresearchgate.netnih.gov |

| Matrix | Acrylate mixture | mdpi.com |

| Viscosity | Low, with Newtonian behavior | mdpi.com |

| Ceramic Content | Up to 2 vol% | mdpi.com |

| Application | 3D inkjet printing of ceramics | mdpi.comresearchgate.netnih.gov |

Nanomaterial Science Applications

The synthesis and stabilization of nanoparticles are critical for their application in various fields, relying on a range of chemical agents to control particle size, prevent aggregation, and impart desired surface properties. Typically, surfactants and stabilizing agents play a pivotal role in these processes. However, a comprehensive review of existing literature does not specifically identify ethoxyacetic anhydride as a compound currently employed for these purposes.

Strategies for Nanoparticle Synthesis and Stabilization

The creation of stable nanoparticle dispersions is a complex process that often involves the use of surfactants, polymers, or ligands to passivate the nanoparticle surface. These agents provide either steric or electrostatic repulsion, preventing the nanoparticles from agglomerating. While various carboxylic acids and their derivatives have been explored as capping agents in nanoparticle synthesis, there is no specific data available that details the use of ethoxyacetic anhydride or ethoxyacetic acid in this context.

The table below summarizes general strategies for nanoparticle stabilization, though none of the cited research explicitly mentions the use of ethoxyacetic anhydride.

| Stabilization Strategy | Stabilizing Agent Examples | Nanoparticle System | Key Findings |

| Electrostatic Stabilization | Citrate, Amines | Gold, Silver Nanoparticles | Surface charge prevents aggregation. |

| Steric Stabilization | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | Various | Polymer chains create a physical barrier. |

| Ligand Exchange | Thiols, Carboxylic Acids | Quantum Dots, Metal Nanoparticles | Functionalizes surface and improves dispersibility. |

This table presents common, established methods for nanoparticle stabilization. It is important to note that ethoxyacetic anhydride is not mentioned in the literature as a stabilizing agent in these examples.

Surfactant and Interface Modification for Enhanced Oil Recovery

Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from an oil field. Chemical EOR often involves the injection of surfactants to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil. An effective EOR surfactant must be able to withstand harsh reservoir conditions, including high temperatures and salinity.

Despite the theoretical potential for molecules with both hydrophilic (ethoxy) and lipophilic characteristics to act as surfactants, there is no specific research available that documents the use of ethoxyacetic anhydride or its derivatives in EOR applications. The development of surfactants for EOR is an active area of research, with a focus on molecules that can be produced cost-effectively and have high efficiency in specific reservoir environments.

The following table outlines general classes of surfactants used in EOR and their primary functions. Ethoxyacetic anhydride is not listed as a recognized EOR surfactant in the reviewed literature.

| Surfactant Class | Example Compounds | Mechanism of Action | Typical Reservoir Application |

| Anionic Surfactants | Alkylbenzene sulfonates, Alpha-olefin sulfonates | Reduces interfacial tension, alters wettability. | Sandstone reservoirs. |

| Cationic Surfactants | Quaternary ammonium (B1175870) compounds | Adsorbs on negatively charged rock surfaces. | Less common due to adsorption on clays. |

| Non-ionic Surfactants | Alcohol ethoxylates, Alkylphenol ethoxylates | Provides stability in high salinity brines. | Carbonate and sandstone reservoirs. |

This table provides an overview of surfactant types used in Enhanced Oil Recovery. The absence of ethoxyacetic anhydride from this list indicates it is not a commonly used or reported substance for this application.

Computational and Theoretical Chemistry Studies on Ethoxyacetic Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, or an approximation of it, these methods provide detailed information about the electronic distribution and energy of a molecular system.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a system based on its electron density. aps.org

For a molecule like ethoxyacetic anhydride (B1165640), these calculations can be used to determine key aspects of its electronic structure, such as the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and the partial charges on each atom. This information is crucial for predicting the molecule's reactivity. For instance, regions of high electron density are likely to be sites of electrophilic attack, while regions of low electron density are susceptible to nucleophilic attack.

Studies on similar anhydrides, such as acetic anhydride, have utilized methods like B3LYP and MP2 with various basis sets (e.g., 6-31G**, cc-pvtz) to investigate their geometries and electronic properties. researchgate.net These studies have revealed mixtures of nonplanar energy minima, highlighting the complexity of their potential energy surfaces. researchgate.net Similar computational approaches applied to ethoxyacetic anhydride would be expected to elucidate the influence of the ethoxy group on the electronic structure and reactivity of the anhydride functionality. DFT studies on the reactivity of other cyclic anhydrides have successfully used methods like B3LYP/6-311G(d,p) to understand their reactions with nucleophiles. nih.govnih.gov

Table 1: Representative Quantum Chemical Methods for Electronic Structure Calculation

| Method | Description | Typical Application |

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Initial geometry optimizations, qualitative molecular orbital analysis. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that adds electron correlation effects to the Hartree-Fock theory through perturbation theory. | More accurate energy and geometry calculations than HF. |

| Density Functional Theory (DFT) | A method based on the theorems of Hohenberg and Kohn, which state that the energy of a system is a functional of its electron density. Various functionals (e.g., B3LYP) are used to approximate the exchange-correlation energy. | Widely used for a balance of accuracy and computational cost in predicting geometries, vibrational frequencies, and reaction energies. |

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govresearchgate.netmdpi.com Ab initio MD (AIMD) combines quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of chemical reactions without the need for pre-defined reaction coordinates. mdpi.com

A particularly powerful technique for exploring reaction pathways is metadynamics. researchgate.netosti.govchemrxiv.orgosti.gov In this method, a history-dependent bias potential is added to the system's potential energy surface, encouraging the system to explore new configurations and overcome energy barriers. researchgate.netosti.govchemrxiv.orgosti.gov DFT-based metadynamics, for example, has been successfully used to study the deprotonation dynamics of acetic acid in aqueous environments. researchgate.netosti.govchemrxiv.orgosti.gov

For ethoxyacetic anhydride, DFT-metadynamics could be employed to investigate its hydrolysis reaction pathway. By simulating the anhydride in the presence of water molecules, it would be possible to map out the free energy surface of the reaction, identify transition states, and determine the mechanism of bond breaking and formation. Such simulations would provide a detailed, dynamic picture of the reaction process at the molecular level. nih.govresearchgate.net

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provide quantitative predictions of reaction feasibility and rates. These models are often built upon data obtained from quantum chemical calculations.

Quantum chemical calculations can be used to compute the enthalpies and Gibbs free energies of reactants, products, and transition states. From these values, the reaction energetics (e.g., enthalpy of reaction, ΔH) and the activation free energy (ΔG‡) can be determined. The activation free energy is a critical parameter for predicting the rate of a chemical reaction, as described by transition state theory.

For the hydrolysis of ethoxyacetic anhydride, the reaction energetics would indicate whether the reaction is exothermic or endothermic, while the activation free energy would determine how fast the reaction proceeds under given conditions. Computational studies on the hydrolysis of acetic anhydride have determined its activation energy and other kinetic parameters. etsu.eduetsu.edu Similar calculations for ethoxyacetic anhydride would allow for a comparison of the reactivity of these two anhydrides and an assessment of the electronic and steric effects of the ethoxy group on the hydrolysis reaction. The implementation of adaptive integration methods can enhance the efficiency of free energy calculations in molecular systems. peerj.com

Table 2: Key Thermodynamic and Kinetic Parameters from Computational Modeling

| Parameter | Symbol | Description |

| Enthalpy of Reaction | ΔH | The change in enthalpy during a chemical reaction. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. |

| Gibbs Free Energy of Reaction | ΔG | The change in Gibbs free energy during a chemical reaction. A negative value indicates a spontaneous reaction. |

| Activation Free Energy | ΔG‡ | The free energy difference between the transition state and the reactants. It is a key determinant of the reaction rate. |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. It can be calculated from the activation free energy using the Eyring equation. |

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. shimadzu.com Computational methods can be used to predict the pKa of molecules, which is particularly useful for compounds where experimental measurements are difficult to obtain. quora.com Accurate pKa computation in aqueous solution requires accounting for the significant effects of solvation.

Several computational strategies exist for calculating pKa. One common approach involves a thermodynamic cycle that separates the dissociation process into gas-phase and solvation steps. The gas-phase acidity is calculated using high-level quantum chemical methods, and the solvation free energies of the acid and its conjugate base are calculated using a continuum solvation model (e.g., COSMO) or explicit solvent models.

For ethoxyacetic acid, such calculations would provide a theoretical prediction of its pKa, which could be compared to the experimental value. The experimental pKa of ethoxyacetic acid has been reported in the IUPAC Digitized pKa Dataset. nih.gov Computational studies would also allow for an investigation into the factors that influence its acidity, such as the inductive effect of the ethoxy group. Recent advancements in NMR spectroscopy also provide methods for determining pKa in aqueous-organic solvents. uea.ac.uk Furthermore, models for predicting pKa in non-aqueous solvents have been developed. chemrxiv.org

Conformational Analysis and Investigation of Stereoelectronic Effects

The three-dimensional structure of a molecule, including its various conformations and the spatial arrangement of its orbitals, can have a profound impact on its properties and reactivity. chemistrysteps.com

Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. For a flexible molecule like ethoxyacetic acid, rotation around its single bonds can lead to multiple conformers. Computational methods, such as potential energy surface scans, can be used to map out the conformational landscape. Studies on acetic acid have shown that the syn conformation is more stable than the anti conformation in the gas phase, but this preference can be altered by solvation. nih.gov A similar analysis of ethoxyacetic acid would reveal its preferred conformations and the energetic cost of rotating its functional groups.

Stereoelectronic effects are interactions between orbitals that depend on their relative spatial orientation. wikipedia.orgbaranlab.orgimperial.ac.uk These effects can influence conformational preferences and reactivity. For example, the anomeric effect is a well-known stereoelectronic effect that stabilizes certain conformations in molecules containing heteroatoms. In ethoxyacetic acid, potential stereoelectronic interactions could involve the lone pairs on the ether and carbonyl oxygens and the antibonding orbitals of adjacent bonds. A detailed analysis of the natural bond orbitals (NBOs) from a quantum chemical calculation would quantify these interactions and their impact on the molecule's structure and stability. nih.gov For ethoxyacetic anhydride, computational studies on analogous molecules like formic acetic anhydride have revealed complex conformational preferences due to nonbonded interactions. researchgate.net

Intermolecular Interactions and Complex Formation Studies (e.g., with Ru(II,III) complexes)

Due to a lack of specific computational and theoretical chemistry studies focused solely on ethoxyacetic anhydride, this section will draw upon research on analogous molecules, such as other organic anhydrides and carboxylic acids, to infer the principles governing its intermolecular interactions and complex formation, particularly with ruthenium complexes.

Intermolecular Interactions in Ethoxyacetic Systems